

# FSC231 Demonstrates High Selectivity for PICK1 Over PSD-95 and GRIP1

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## Compound of Interest

Compound Name: FSC231

Cat. No.: B12382994

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[City, State] – [Date] – New research findings indicate that the small-molecule inhibitor, **FSC231**, exhibits significant selectivity for the PDZ domain of Protein Interacting with C Kinase 1 (PICK1) over other prominent scaffolding proteins, Postsynaptic Density protein 95 (PSD-95) and Glutamate Receptor Interacting Protein 1 (GRIP1). This selectivity is crucial for researchers in neuroscience and drug development, as it allows for the specific targeting of PICK1-mediated pathways, which are implicated in various neurological conditions, including neuropathic pain, excitotoxicity, and cocaine addiction.[1]

**FSC231** was identified through a screening of approximately 44,000 compounds and binds to the PDZ domain of PICK1 with an affinity comparable to that of its endogenous peptide ligands, showing a  $K_i$  of approximately 10.1  $\mu\text{M}$ . [1] This targeted binding allows **FSC231** to disrupt the interaction between PICK1 and the GluA2 subunit of AMPA receptors, a key process in the regulation of synaptic plasticity. [1][2]

## Comparative Binding Affinity

Experimental data demonstrates **FSC231**'s high specificity for the PICK1 PDZ domain. In competitive binding assays, **FSC231** effectively displaced a fluorescently labeled C-terminal GluA2 peptide from the PICK1 PDZ domain. In contrast, even at concentrations up to 1 mM, **FSC231** did not compete for the binding of fluorescently tagged peptides to the PDZ domains of PSD-95 (PDZ1-3) or GRIP1 (PDZ4-5). [1] This lack of binding to PSD-95 and GRIP1 underscores the inhibitor's selectivity.

Compound	Target Protein	PDZ Domain(s)	Binding Affinity (K <sub>i</sub> )	Effect
FSC231	PICK1	PDZ	~10.1 μM[1]	Inhibition of peptide binding
FSC231	PSD-95	PDZ1-3	No binding detected (up to 1 mM)[1]	No competition for peptide binding
FSC231	GRIP1	PDZ4-5	No binding detected (up to 1 mM)[1]	No competition for peptide binding

## Experimental Protocols

The selectivity of **FSC231** was primarily determined using a Fluorescence Polarization (FP) Assay. A summary of the methodology is provided below:

Objective: To determine the binding affinity and selectivity of **FSC231** for the PDZ domains of PICK1, PSD-95, and GRIP1.

Materials:

- Purified recombinant PDZ domain proteins (PICK1, PSD-95 PDZ1-3, GRIP1 PDZ4-5)
- Fluorescently labeled peptides specific for each PDZ domain:
  - PICK1: Oregon Green-labeled DAT peptide (OG-DAT C13) or fluorescently labeled C-terminal GluR2 peptide.[1]
  - PSD-95 PDZ1-2: Fluorescently tagged C-terminal NMDA receptor (NR2b subunit) peptide. [1]
  - PSD-95 PDZ3: Fluorescently tagged C-terminal cysteine-rich PDZ-binding protein (CRIPT) peptide.[1]
  - GRIP1 PDZ4-5: Fluorescently tagged C-terminal GluR2 peptide.[1]

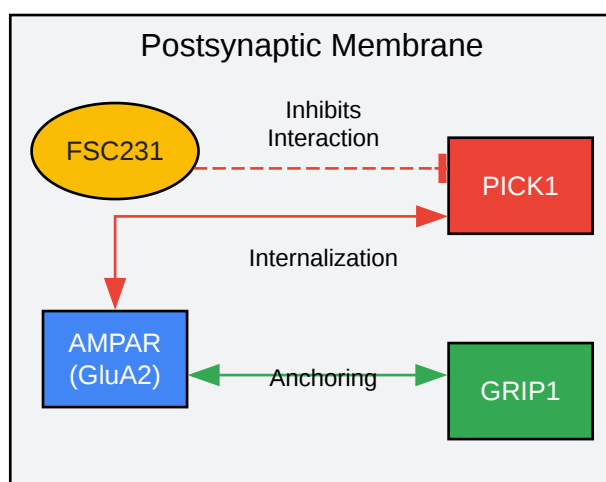
- **FSC231** compound
- Assay buffer

Procedure:

- A fixed concentration of the fluorescently labeled peptide was incubated with the corresponding purified PDZ domain protein in the assay buffer.
- Increasing concentrations of **FSC231** were added to the mixture.
- The fluorescence polarization of the solution was measured at each concentration of **FSC231**.
- A decrease in fluorescence polarization indicates the displacement of the fluorescently labeled peptide from the PDZ domain by **FSC231**.
- The data was used to calculate the inhibitory constant ( $K_i$ ) of **FSC231** for the PICK1 PDZ domain.
- For selectivity testing, **FSC231** was added at concentrations up to 1 mM to the mixtures containing PSD-95 and GRIP1 PDZ domains and their respective fluorescent peptides. The absence of a significant change in fluorescence polarization indicated a lack of binding.

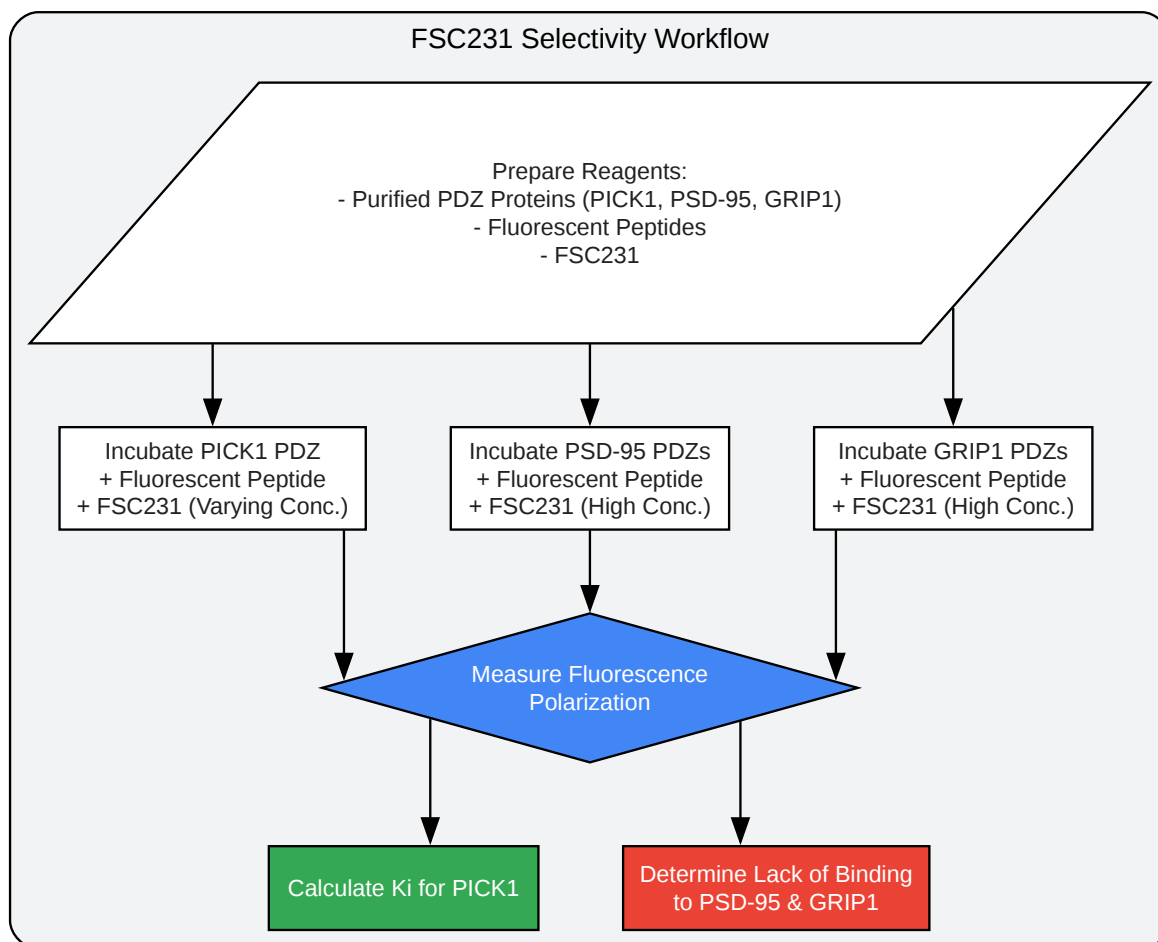
## Signaling Pathway and Experimental Workflow

The interaction between PICK1, GluA2-containing AMPA receptors, and other scaffolding proteins like GRIP1 is critical for synaptic function. The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to determine **FSC231**'s selectivity.



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Caption: Targeted interaction of **FSC231** with the PICK1-GluA2 signaling pathway.



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Caption: Experimental workflow for determining **FSC231** selectivity using fluorescence polarization.

The selective inhibition of the PICK1-GluA2 interaction by **FSC231** presents a valuable tool for studying the roles of PICK1 in synaptic plasticity and offers a promising lead for the development of novel therapeutics for neurological disorders.[1] The clear differentiation in binding affinity between PICK1 and other PDZ domain-containing proteins like PSD-95 and GRIP1 highlights the potential for targeted pharmacological intervention.

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## References

- 1. pnas.org [pnas.org]
- 2. Liposomal Encapsulated FSC231, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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